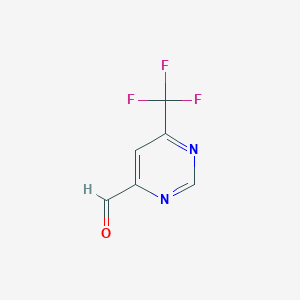
6-(Trifluoromethyl)pyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O and a molecular weight of 176.10 g/mol . This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and an aldehyde group at the 4-position. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the cyclocondensation of 5,5-difluoro- and 5,5,5-trifluoro-2,4-dioxopentanal dimethyl acetals with amidines in the presence of triethyl borate . This method yields the desired compound in high purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 6-(Trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
its biological activity is likely due to the unique properties of the trifluoromethyl group, which can influence molecular interactions and binding affinities with various biological targets . The compound may interact with specific enzymes or receptors, leading to its observed effects.
Comparaison Avec Des Composés Similaires
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-(Trifluoromethyl)picolinaldehyde: Another pyridine derivative with a trifluoromethyl group at the 6-position.
Uniqueness: 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on a pyrimidine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H3F3N2O |
|---|---|
Poids moléculaire |
176.10 g/mol |
Nom IUPAC |
6-(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1-3H |
Clé InChI |
LKNSBVBJSVOZFA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN=C1C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















